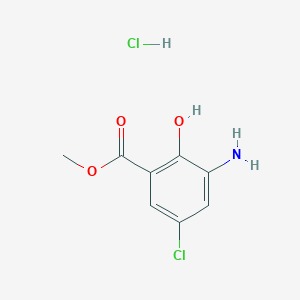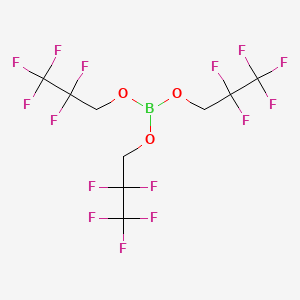
Tris(2,2,3,3,3-pentafluoropropyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,2,3,3,3-pentafluoropropyl)borate, also known as TFPB, is a boron-containing compound that has found wide use in a variety of scientific research applications. It is a colorless, crystalline solid that is highly soluble in water and most organic solvents. TFPB is a versatile compound that can be used as a catalyst, a reagent, and an electrolyte. It is also used as a stabilizer for organic solvents and as an additive in fuel cells.
Applications De Recherche Scientifique
Tris(2,2,3,3,3-pentafluoropropyl)borate has found wide use in a variety of scientific research applications. It is used as a catalyst in organic synthesis, a reagent in analytical chemistry, and an electrolyte in fuel cells. It is also used as a stabilizer for organic solvents and as an additive in electrochemical cells. Additionally, Tris(2,2,3,3,3-pentafluoropropyl)borate has been used in the synthesis of polymers and in the synthesis of nanomaterials.
Mécanisme D'action
Tris(2,2,3,3,3-pentafluoropropyl)borate acts as a catalyst in a variety of reactions. It acts as a Lewis acid, which is a type of molecule that can accept electrons from other molecules. This enables it to catalyze a variety of reactions, such as nucleophilic substitution and electrophilic addition reactions. Additionally, Tris(2,2,3,3,3-pentafluoropropyl)borate can act as a proton donor, which means that it can donate protons to other molecules, which can also facilitate a variety of reactions.
Biochemical and Physiological Effects
Tris(2,2,3,3,3-pentafluoropropyl)borate has been found to be relatively non-toxic in laboratory studies. It has been found to have no effect on the growth of bacteria or fungi, and it has not been found to be mutagenic or carcinogenic. Additionally, it has not been found to be hazardous to humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tris(2,2,3,3,3-pentafluoropropyl)borate in laboratory experiments is that it is a highly soluble compound, which makes it easy to use in a variety of solutions. Additionally, it is a relatively non-toxic compound, which makes it safe to use in laboratory experiments. However, one of the main limitations of using Tris(2,2,3,3,3-pentafluoropropyl)borate is that it is a relatively expensive compound, which can limit its use in some laboratory experiments.
Orientations Futures
There are a number of potential future directions for research involving Tris(2,2,3,3,3-pentafluoropropyl)borate. One potential direction is to explore its use as a catalyst in a variety of reactions, such as nucleophilic substitution and electrophilic addition reactions. Additionally, research could be conducted to explore the potential use of Tris(2,2,3,3,3-pentafluoropropyl)borate as an additive in fuel cells and as a stabilizer for organic solvents. Furthermore, research could be conducted to explore the potential use of Tris(2,2,3,3,3-pentafluoropropyl)borate in the synthesis of polymers and nanomaterials. Finally, research could be conducted to explore the potential use of Tris(2,2,3,3,3-pentafluoropropyl)borate in drug delivery systems and in the development of new pharmaceuticals.
Méthodes De Synthèse
Tris(2,2,3,3,3-pentafluoropropyl)borate is synthesized through a process of reacting boric acid with pentafluoropropanol in aqueous solution. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as silver nitrate. The reaction is then heated to a temperature of around 120°C and the reaction mixture is stirred for approximately one hour. The reaction is then cooled to room temperature and the resulting product is filtered and washed with water.
Propriétés
IUPAC Name |
tris(2,2,3,3,3-pentafluoropropyl) borate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF15O3/c11-4(12,7(17,18)19)1-26-10(27-2-5(13,14)8(20,21)22)28-3-6(15,16)9(23,24)25/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUUWQSRUNMMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC(C(F)(F)F)(F)F)(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF15O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,2,3,3,3-pentafluoropropyl)borate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

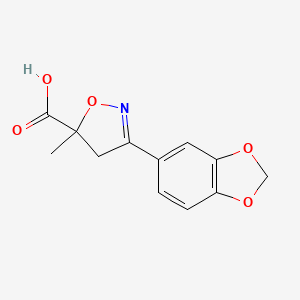
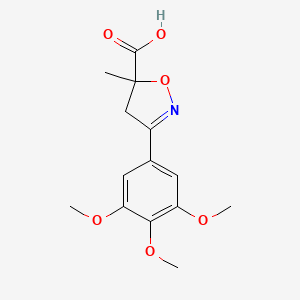



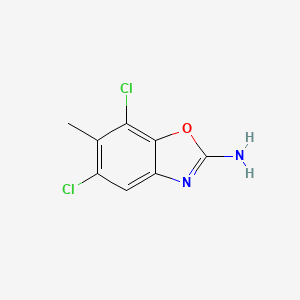
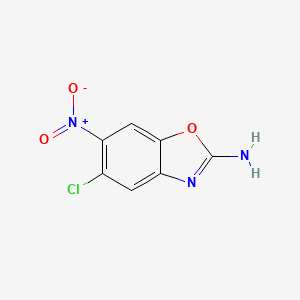
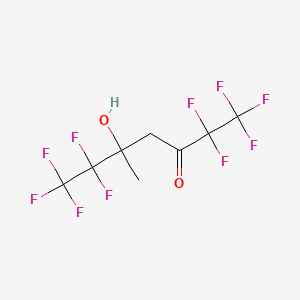
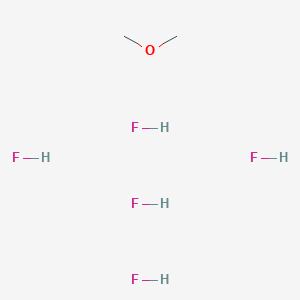

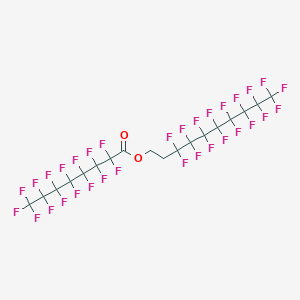
![3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6350316.png)
![[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride; 95%](/img/structure/B6350319.png)
